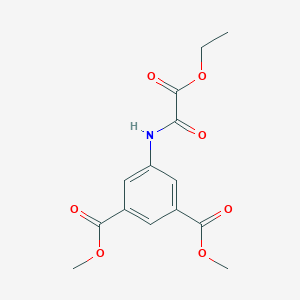

1,3-DIMETHYL 5-(2-ETHOXY-2-OXOACETAMIDO)BENZENE-1,3-DICARBOXYLATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-DIMETHYL 5-(2-ETHOXY-2-OXOACETAMIDO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzene ring substituted with dimethyl, ethoxy, and oxoacetamido groups. Its molecular formula is C14H17NO6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-(2-ETHOXY-2-OXOACETAMIDO)BENZENE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the esterification of 1,3-dimethyl-5-nitrobenzene with ethyl oxalyl chloride, followed by reduction and subsequent acylation with ethoxy oxoacetamide. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-(2-ETHOXY-2-OXOACETAMIDO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.

Scientific Research Applications

1,3-DIMETHYL 5-(2-ETHOXY-2-OXOACETAMIDO)BENZENE-1,3-DICARBOXYLATE has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-(2-ETHOXY-2-OXOACETAMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with molecular targets through various pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical processes. Its structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

1,3-DIMETHYL 5-NITROBENZENE-1,3-DICARBOXYLATE: Similar in structure but with a nitro group instead of an oxoacetamido group.

1,3-DIMETHYL 5-ACETOXYBENZENE-1,3-DICARBOXYLATE: Contains an acetoxy group instead of an ethoxy group.

Uniqueness

1,3-DIMETHYL 5-(2-ETHOXY-2-OXOACETAMIDO)BENZENE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy oxoacetamido group, in particular, provides unique reactivity and potential for diverse applications in research and industry.

Biological Activity

1,3-Dimethyl 5-(2-ethoxy-2-oxoacetamido)benzene-1,3-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, structural properties, and biological effects, particularly focusing on its cytotoxicity against cancer cell lines and other relevant biological activities.

Synthesis and Structural Characteristics

The compound can be synthesized through a method involving the reaction of ethyl chlorooxoacetate with 2-aminobenzoic acid in tetrahydrofuran (THF). The process yields a yellowish powder that can be crystallized for further analysis. The structural formula is denoted as C₁₁H₁₁N₁O₅, with a molecular weight of 237.21 g/mol.

Crystallographic Data

The crystallographic analysis reveals that the compound adopts a nearly planar conformation with specific intramolecular hydrogen bonding interactions. The crystal data is summarized in the following table:

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁N₁O₅ |

| Crystal System | Triclinic |

| Space Group | P1 |

| Temperature (K) | 296 |

| Cell Dimensions (Å) | a = 4.8774, b = 9.470, c = 12.719 |

| Angles (°) | α = 106.784, β = 97.222, γ = 92.444 |

| Volume (ų) | 556.1 |

Cytotoxicity Studies

The biological activity of this compound has been evaluated primarily through cytotoxicity assays against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on HepG2 (human liver carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines demonstrated significant cytotoxic effects of the compound. The MTT assay was utilized to assess cell viability after treatment with varying concentrations of the compound.

| Cell Line | IC50 (µg/mL) | % Viability at IC50 |

|---|---|---|

| HepG2 | 42 | 67.7% |

| MCF-7 | 100 | 78.14% |

| HaCaT | >250 | 82.23% |

| NIH 3T3 | >500 | 96.11% |

The results indicate that HepG2 cells are more susceptible to the compound compared to MCF-7 cells, while normal cell lines (HaCaT and NIH 3T3) exhibited higher viability at similar concentrations.

The cytotoxic mechanism of the compound appears to involve the induction of apoptosis in cancer cells. Morphological changes such as cell rounding and membrane blebbing were observed in treated cells, indicating apoptotic features.

Additional Biological Activities

Beyond cytotoxicity, there is emerging evidence suggesting that oxamide derivatives exhibit DNA-binding properties and may possess antibacterial activity against various strains. The compound's structural characteristics allow it to interact with cellular components effectively.

Properties

IUPAC Name |

dimethyl 5-[(2-ethoxy-2-oxoacetyl)amino]benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO7/c1-4-22-14(19)11(16)15-10-6-8(12(17)20-2)5-9(7-10)13(18)21-3/h5-7H,4H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDSJCZGISSVAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.